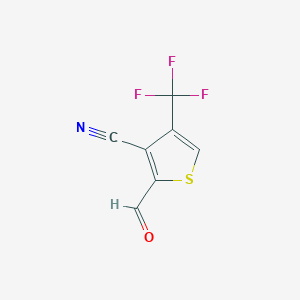
2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile” is a chemical compound with the CAS Number: 2243516-48-3 . It has a molecular weight of 205.16 .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to produce aminothiophene derivatives .Molecular Structure Analysis
The InChI code for “2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile” is 1S/C7H2F3NOS/c8-7(9,10)5-3-13-6(2-12)4(5)1-11/h2-3H .Chemical Reactions Analysis
While specific chemical reactions involving “2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile” are not mentioned in the search results, thiophene derivatives are known to be involved in a variety of reactions. For instance, they can be used as substrates in the palladium-Tedicyp catalyzed Suzuki coupling reaction with different aryl bromides .Applications De Recherche Scientifique
Structural Characterization and Material Properties
- Thiophene-Based Imine Compounds : Thiophene-based imine compounds derived from 2-amino-4-phenylthiophene-3-carbonitrile and similar structures have been studied for their structural characteristics, electrochemical, photophysical, and thermal properties. These compounds demonstrate significant interactions within their structures, stabilized by various contacts. Their electrochemical and photoluminescence properties, as well as thermal stability, have been investigated, indicating potential applications in material science and electronic devices (Yildiz et al., 2017).
Synthesis of Novel Compounds
- Pyrrolobenzo[b]thieno[1,4]diazepines Synthesis : Research shows the conversion of structures related to 2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile into pyrrolobenzo[b]thieno[1,4]diazepines, demonstrating the compound's versatility as a synthon in synthesizing complex molecular structures (El-Kashef et al., 2007).
Electrochemical and Photophysical Applications
- Electrochromic Properties of Polymers and Co-polymers : The synthesis of new derivatives related to 2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile and the investigation of the electrochromic properties of their homopolymers and co-polymers suggest potential applications in electrochromic devices (ECD) due to their stability, fast response time, and good optical contrast (Abaci et al., 2016).
Drug Design and Biological Activities
- Antifungal Activities and Drug Design : Some derivatives related to 2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile have been screened for their antifungal activities and used in computer-aided drug design studies. These studies aim to predict structural characteristics that influence the biological activities of these compounds, providing insights into the synthesis of new derivatives with improved therapeutic potential (Scotti et al., 2012).
Optical Properties and Solid-State Emission
- Optical Properties and Solid-State Emission of Poly(thiophene)s : Postfunctionalization of poly(3-hexylthiophene) with various functional groups, including those related to 2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile, allows systematic study of electronic and steric effects on optical and photophysical properties. This research aids in understanding how molecular control can tune optical properties and enhance solid-state emission, relevant for applications in optoelectronics and display technologies (Li et al., 2002).
Safety And Hazards
Propriétés
IUPAC Name |
2-formyl-4-(trifluoromethyl)thiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3NOS/c8-7(9,10)5-3-13-6(2-12)4(5)1-11/h2-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPSYEYFIMOVKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)C=O)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

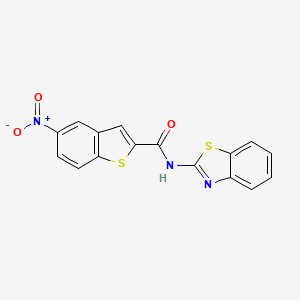
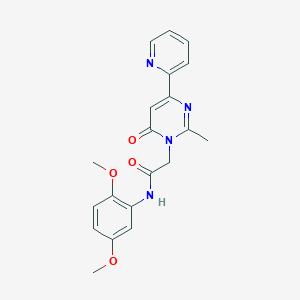
![(Z)-methyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2428805.png)
![2-ethyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2428806.png)
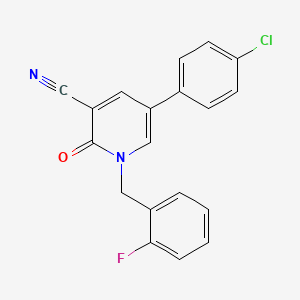
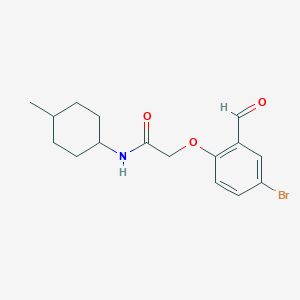
![5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-2-methylisoquinolin-1-one](/img/structure/B2428810.png)
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2428811.png)
![(2-bromophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2428812.png)
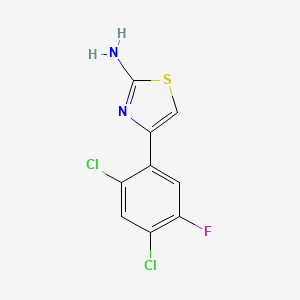
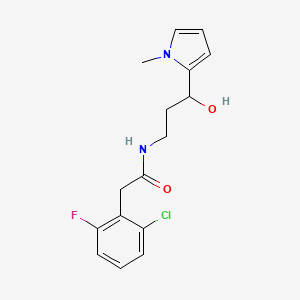
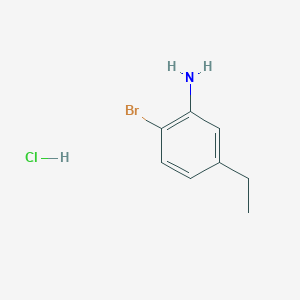
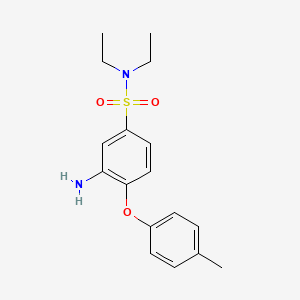
![N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2428820.png)